

Application Notes and Protocols for the Quantification of Durlobactam in Biological Samples

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Compound of Interest

Compound Name: *Durlobactam Sodium*

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Introduction

Durlobactam is a novel broad-spectrum β -lactamase inhibitor developed to be co-administered with a β -lactam antibiotic, such as sulbactam, to combat infections caused by multidrug-resistant bacteria, particularly *Acinetobacter baumannii*. Accurate quantification of durlobactam in biological matrices is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, therapeutic drug monitoring, and clinical trials to ensure its safety and efficacy. This document provides detailed analytical methods and protocols for the quantification of durlobactam in biological samples, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is the gold standard for bioanalytical assays.

Analytical Methods

The primary analytical method for the quantification of durlobactam in biological samples such as plasma, saline, and bronchoalveolar lavage (BAL) fluid is Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).^{[1][2][3]} This technique offers high sensitivity, selectivity, and accuracy, allowing for the precise measurement of drug concentrations.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of a validated UPLC-MS/MS method for the determination of durlobactam in human plasma.

Table 1: Calibration Curve and Linearity

Parameter	Value	Biological Matrix
Linearity Range	0.5 - 50 µg/mL	Human Plasma
Internal Standard	[13C2, 15N2]-durlobactam	Human Plasma

Data sourced from a validated liquid chromatography tandem mass spectrometry method.[\[1\]](#)[\[2\]](#)

Table 2: Lower Limits of Quantification (LLOQ)

Analyte	LLOQ	Biological Matrix
Durlobactam	5 ng/mL	Human Plasma
Durlobactam	2 ng/mL	Bronchoalveolar Lavage (BAL) Fluid

These LLOQs were established for the determination of durlobactam and sulbactam concentrations in human plasma and BAL fluid using an LC-MS/MS method.[\[4\]](#)

Experimental Protocols

This section outlines a typical protocol for the quantification of durlobactam in human plasma using UPLC-MS/MS, based on established methods.

Protocol 1: Quantification of Durlobactam in Human Plasma by UPLC-MS/MS

1. Objective: To accurately quantify the concentration of durlobactam in human plasma samples.

2. Materials and Reagents:

- Durlobactam reference standard
- [13C2, 15N2]-durlobactam (Internal Standard, IS)
- Human plasma (with anticoagulant, e.g., K2EDTA)
- Acetonitrile (ACN), HPLC grade
- Methanol (MeOH), HPLC grade
- Formic acid (FA), LC-MS grade
- Water, ultrapure (18.2 MΩ·cm)
- Microcentrifuge tubes
- Pipettes and tips
- Vortex mixer
- Centrifuge

3. Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for extracting durlobactam from plasma samples.

- Step 1: Allow all plasma samples, calibration standards, and quality control (QC) samples to thaw to room temperature.
- Step 2: Vortex each sample to ensure homogeneity.
- Step 3: In a clean microcentrifuge tube, add 100 µL of the plasma sample.
- Step 4: Add 10 µL of the internal standard working solution ([13C2, 15N2]-durlobactam in 50% methanol) to each tube.
- Step 5: Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate the plasma proteins.

- Step 6: Vortex the mixture vigorously for 1 minute.
- Step 7: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
- Step 8: Carefully transfer the supernatant to a clean autosampler vial for UPLC-MS/MS analysis.

4. UPLC-MS/MS Conditions:

- UPLC System: A high-performance UPLC system.
- Column: A suitable reversed-phase column (e.g., C18, 1.7 µm particle size).
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 µL.
- Gradient Elution:

Time (min)	% Mobile Phase B
0.0	5
2.5	95
3.5	95
3.6	5

| 5.0 | 5 |

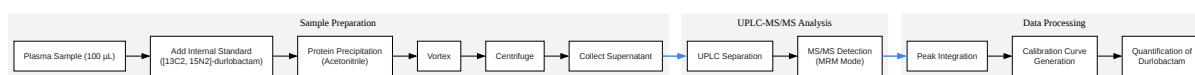
- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ionization Mode: Electrospray Ionization (ESI), Positive.

- Multiple Reaction Monitoring (MRM) Transitions: To be determined by direct infusion of durlobactam and its isotopic internal standard. The precursor ions (Q1) will be the $[M+H]^+$ adducts, and the product ions (Q3) will be specific fragments.

5. Data Analysis:

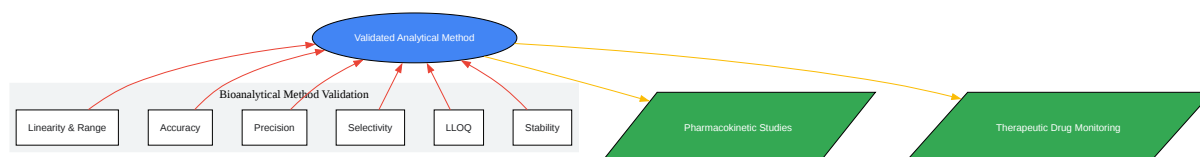
The concentration of durlobactam in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The concentrations of the unknown samples are then interpolated from this curve.

Diagrams



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Caption: Experimental workflow for durlobactam quantification.



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Caption: Key components of bioanalytical method validation.

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